Bromhidrato de fenoterol

Descripción general

Descripción

El bromuro de fenoterol es un agonista adrenérgico beta-2 y un broncodilatador que se utiliza principalmente para el tratamiento sintomático del asma y otras enfermedades obstructivas reversibles de las vías respiratorias. Es una molécula pequeña que funciona estimulando los receptores adrenérgicos beta-2 en los pulmones, lo que lleva a la relajación del músculo liso bronquial y al aumento del flujo de aire bronquial .

Aplicaciones Científicas De Investigación

Fenoterol hydrobromide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of beta-2 adrenergic agonists and their interactions with receptors.

Biology: Investigated for its effects on cellular signaling pathways and receptor activation.

Medicine: Extensively studied for its therapeutic effects in treating asthma, chronic obstructive pulmonary disease (COPD), and other respiratory conditions.

Industry: Used in the development of inhalation therapies and other pharmaceutical formulations .

Mecanismo De Acción

El bromuro de fenoterol ejerce sus efectos estimulando los receptores adrenérgicos beta-2 en los pulmones. Esto lleva a la activación de la adenilato ciclasa, lo que aumenta los niveles de monofosfato cíclico de adenosina (AMPc). Los niveles elevados de AMPc dan lugar a la relajación del músculo liso bronquial, la broncodilatación y el aumento del flujo de aire bronquial. El compuesto también tiene alguna actividad sobre los receptores adrenérgicos beta-1, lo que puede provocar efectos cardiovasculares como el aumento de la frecuencia cardíaca .

Compuestos similares:

Salbutamol: Otro agonista adrenérgico beta-2 que se utiliza para la broncodilatación.

Terbutalina: Un agonista adrenérgico beta-2 con usos terapéuticos similares.

Isoprenalina: Un agonista beta no selectivo con actividad tanto beta-1 como beta-2

Comparación:

Fenoterol frente a Salbutamol: El fenoterol tiene una mayor selectividad beta-2 en comparación con el salbutamol, lo que lleva a una broncodilatación más pronunciada, pero también a mayores riesgos cardiovasculares.

Fenoterol frente a Terbutalina: Ambos tienen efectos terapéuticos similares, pero el fenoterol suele preferirse por su rápido inicio de acción.

Fenoterol frente a Isoprenalina: El fenoterol es más selectivo para los receptores beta-2, lo que reduce el riesgo de efectos secundarios cardiovasculares mediados por beta-1

El bromuro de fenoterol destaca por su alta selectividad beta-2 y su rápido inicio de acción, lo que lo convierte en un valioso agente terapéutico para el tratamiento de los ataques de asma agudos y otras enfermedades obstructivas de las vías respiratorias.

Análisis Bioquímico

Biochemical Properties

Fenoterol hydrobromide interacts with beta-2 adrenergic receptors, leading to relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow . It also stimulates beta-1 receptors, which can lead to more cardiovascular toxicity than isoprenaline or salbutamol .

Cellular Effects

Fenoterol hydrobromide’s primary effect on cells is the relaxation of bronchial smooth muscle cells, leading to bronchodilation . This effect is achieved through the stimulation of beta-2 adrenergic receptors, which are predominantly found in the lungs. This stimulation leads to an increase in cyclic AMP levels within the cells, resulting in relaxation of the smooth muscle and dilation of the bronchial passages .

Molecular Mechanism

The molecular mechanism of action of Fenoterol hydrobromide involves its binding to beta-2 adrenergic receptors. This binding triggers a cascade of events, starting with the activation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP. The increase in cyclic AMP levels leads to the activation of protein kinase A, which then phosphorylates various target proteins, leading to relaxation of bronchial smooth muscle .

Metabolic Pathways

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El bromuro de fenoterol se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 3,5-dihidroxibenzaldehído con isopropilamina para formar la base de Schiff intermedia. Esta intermedia se reduce entonces a la amina correspondiente, seguida de una reacción con 4-hidroxifenilacetona para producir fenoterol. El paso final implica la formación de la sal de bromuro mediante la reacción de fenoterol con ácido bromhídrico .

Métodos de producción industrial: La producción industrial de bromuro de fenoterol suele implicar la síntesis a gran escala utilizando pasos de reacción similares a los descritos anteriormente. El proceso está optimizado para un alto rendimiento y pureza, con un control estricto de las condiciones de reacción como la temperatura, la presión y el pH. El producto final se somete a rigurosas medidas de control de calidad para garantizar su eficacia y seguridad para el uso médico .

Análisis De Reacciones Químicas

Tipos de reacciones: El bromuro de fenoterol sufre diversas reacciones químicas, entre ellas:

Oxidación: Los grupos fenólicos del fenoterol pueden oxidarse a quinonas en determinadas condiciones.

Reducción: La intermedia imina en la síntesis se puede reducir a la amina correspondiente.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución para formar éteres o ésteres

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Se utilizan reactivos como los haluros de alquilo o los cloruros de acilo para las reacciones de sustitución

Productos principales:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Aminas y otros derivados reducidos.

Sustitución: Éteres, ésteres y otros productos sustituidos

4. Aplicaciones de la investigación científica

El bromuro de fenoterol tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo en estudios de agonistas adrenérgicos beta-2 y sus interacciones con los receptores.

Biología: Se ha investigado por sus efectos en las vías de señalización celular y la activación de los receptores.

Medicina: Se ha estudiado ampliamente por sus efectos terapéuticos en el tratamiento del asma, la enfermedad pulmonar obstructiva crónica (EPOC) y otras afecciones respiratorias.

Industria: Se utiliza en el desarrollo de terapias de inhalación y otras formulaciones farmacéuticas .

Comparación Con Compuestos Similares

Salbutamol: Another beta-2 adrenergic agonist used for bronchodilation.

Terbutaline: A beta-2 adrenergic agonist with similar therapeutic uses.

Isoprenaline: A non-selective beta agonist with both beta-1 and beta-2 activity

Comparison:

Fenoterol vs. Salbutamol: Fenoterol has a higher beta-2 selectivity compared to salbutamol, leading to more pronounced bronchodilation but also higher cardiovascular risks.

Fenoterol vs. Terbutaline: Both have similar therapeutic effects, but fenoterol is often preferred for its rapid onset of action.

Fenoterol vs. Isoprenaline: Fenoterol is more selective for beta-2 receptors, reducing the risk of beta-1 mediated cardiovascular side effects

Fenoterol hydrobromide stands out due to its high beta-2 selectivity and rapid onset of action, making it a valuable therapeutic agent for managing acute asthma attacks and other obstructive airway diseases.

Propiedades

IUPAC Name |

5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZRQMALQBXAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13392-18-2 (Parent) | |

| Record name | Fenoterol hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5045419 | |

| Record name | Fenoterol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732605 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1944-12-3, 13392-18-2 | |

| Record name | Fenoterol hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1944-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenoterol hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001944123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenoterol hydrobromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fenoterol hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5045419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[1-hydroxy-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]resorcinol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

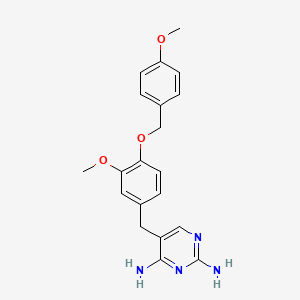

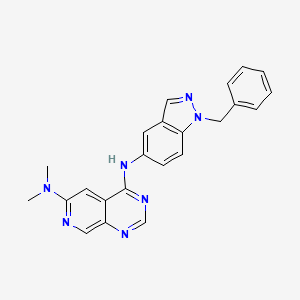

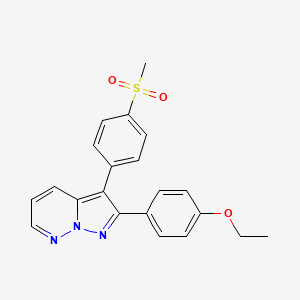

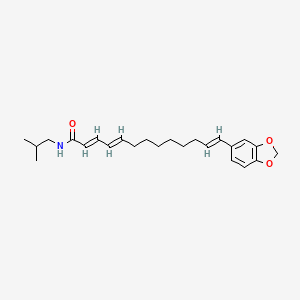

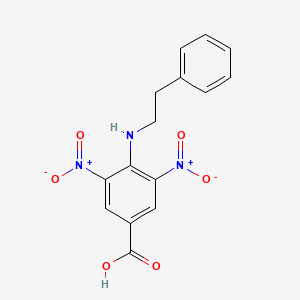

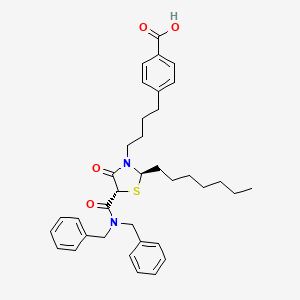

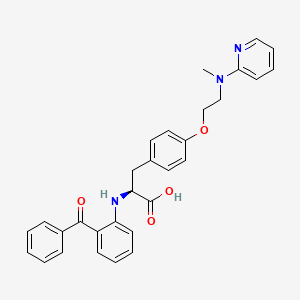

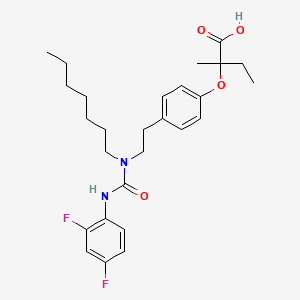

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of fenoterol hydrobromide?

A1: Fenoterol hydrobromide is a selective β2-adrenergic receptor agonist. [] Upon binding to these receptors, predominantly found in airway smooth muscle, it activates the enzyme adenylate cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). [] Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, providing relief from bronchospasms. []

Q2: Besides bronchodilation, are there other effects of fenoterol hydrobromide mediated through β2-adrenergic receptors?

A2: Yes, fenoterol hydrobromide also reduces the release of inflammatory cell mediators, particularly from mast cells. [] This anti-inflammatory effect contributes to its therapeutic benefits in respiratory diseases.

Q3: Can repeated exposure to fenoterol hydrobromide affect histamine H1 receptor expression in airway smooth muscle?

A3: Research indicates that fenoterol hydrobromide can upregulate histamine H1 receptors in airway smooth muscle. [] This effect is mediated through the β2-adrenergic receptor/cAMP signaling pathway and involves increased gene transcription and mRNA stability. [] This upregulation could potentially contribute to adverse effects observed with prolonged use of short-acting β2-agonists. []

Q4: What is the molecular formula and weight of fenoterol hydrobromide?

A4: The research papers provided do not specifically state the molecular formula and weight of fenoterol hydrobromide. To obtain this information, please refer to chemical databases like PubChem or ChemSpider.

Q5: How does the formulation of fenoterol hydrobromide in pressurized-metered dose inhalers (pMDIs) affect its stability and performance?

A5: Studies have shown that the type and concentration of propellant, water, and ethanol in pMDI formulations significantly impact the stability and performance of fenoterol hydrobromide. [, ] Formulations with high hydrofluoroalkane propellant content (>74% v/v) were prone to precipitation. [, ] Ethanol content also influenced stability, with higher concentrations (>27% v/v) generally improving drug solubility. [, ]

Q6: How is fenoterol hydrobromide absorbed and distributed in the body?

A6: Fenoterol hydrobromide can be administered via various routes, including oral, intravenous, and inhalation. [, , , , ] The absorption and distribution profiles vary depending on the route of administration. Following inhalation, a significant portion of the drug deposits in the oropharynx, with a smaller percentage reaching the lungs for systemic absorption. []

Q7: What is the primary route of elimination for fenoterol hydrobromide?

A7: Fenoterol hydrobromide is rapidly eliminated from the body, mainly through renal excretion. [, ] Studies in pregnant rabbits showed rapid conversion of the drug into conjugates, further suggesting efficient elimination. []

Q8: Does pregnancy affect the pharmacokinetics of fenoterol hydrobromide?

A8: A study investigating the pharmacokinetics of intravenous fenoterol hydrobromide in pregnant women with premature labor found no significant differences compared to data from non-pregnant individuals. [] This suggests that variations in plasma concentrations observed in pregnant women are not primarily due to altered pharmacokinetics. []

Q9: What types of in vitro and in vivo models have been used to study the efficacy of fenoterol hydrobromide?

A9: A range of in vitro and in vivo models have been employed to assess the efficacy of fenoterol hydrobromide. These include:- In vitro: Studies using isolated human leukocytes have demonstrated fenoterol hydrobromide's ability to inhibit allergen-induced histamine release. []- In vivo: Animal models, such as guinea pigs and dogs, have been utilized to investigate the bronchodilatory effects and cardiovascular side effects of fenoterol hydrobromide alone and in combination with ipratropium bromide. [, ] Additionally, studies in denervated mice have explored the potential of fenoterol hydrobromide to ameliorate muscle atrophy and stress-induced damage. [, ]- Clinical Trials: Numerous clinical trials have been conducted to assess the efficacy and safety of fenoterol hydrobromide in various patient populations, including those with asthma, chronic obstructive pulmonary disease (COPD), and preterm labor. [, , , , , ]

Q10: Have there been efforts to develop alternative drug delivery systems for fenoterol hydrobromide to improve its therapeutic profile?

A11: Yes, researchers have explored alternative delivery systems for fenoterol hydrobromide, such as the Respimat® Soft Mist™ Inhaler (SMI). [, , ] This device generates slow-moving and longer-lasting aerosols compared to conventional pressurized metered-dose inhalers (pMDIs). [] Studies suggest that Respimat® SMI might improve lung deposition and achieve comparable bronchodilation at lower doses compared to pMDIs, particularly in patients with poor inhalation technique. [, , ]

Q11: What analytical methods are commonly used to determine fenoterol hydrobromide concentrations?

A12: Several analytical techniques have been employed for the quantification of fenoterol hydrobromide:- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, allows for sensitive and specific determination of fenoterol hydrobromide in pharmaceutical products and biological samples. []- Radioimmunoassay: This technique offers high sensitivity and has been used to measure fenoterol plasma concentrations in pharmacokinetic studies. []- Colorimetric Assays: Methods utilizing the aggregation of citrate-capped gold nanoparticles or the reduction of silver ions to silver nanoparticles in the presence of fenoterol hydrobromide have been developed for its quantification. [, ]- Conductometric Titration: This technique, employing silver nitrate as the titrant, offers a simple and cost-effective approach for determining fenoterol hydrobromide in pure form and pharmaceutical formulations. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)